Product packaging for 2-Chloro-5-nitropyrimidine-4,6-diamine(Cat. No.:)

2-Chloro-5-nitropyrimidine-4,6-diamine

Cat. No.: B8799395
M. Wt: 189.56 g/mol
InChI Key: QVNDRKGDPMVWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nitrogen Heterocyclic Chemistry and Pyrimidine (B1678525) Frameworks

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural motifs appearing in a vast array of natural products and synthetic compounds. nih.gov These ring systems, which incorporate at least one nitrogen atom within a cyclic framework, are fundamental to biochemistry and pharmaceuticals. Among these, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is of paramount importance. nih.gov Pyrimidine frameworks are integral to life itself, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.

The versatility of the pyrimidine scaffold extends well into medicinal chemistry, where it is recognized as a "privileged structure." chemrxiv.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov The ability to modify the pyrimidine ring at various positions allows chemists to fine-tune the molecule's properties, leading to the development of a wide range of biologically active compounds. nih.gov 2-Chloro-5-nitropyrimidine-4,6-diamine is a prime example of such a modifiable scaffold, featuring distinct functional groups that allow for selective chemical transformations.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 408352-74-9
Molecular Formula C₄H₄ClN₅O₂
Molecular Weight 189.56 g/mol

Data sourced from LookChem and BLDpharm. lookchem.combldpharm.com

Significance in the Field of Synthetic Organic Chemistry and Scaffold Development

The significance of this compound in synthetic organic chemistry stems from its nature as a highly functionalized and reactive building block. The pyrimidine core is activated by an electron-withdrawing nitro group (-NO₂), which facilitates nucleophilic aromatic substitution (SₙAr) reactions. chemrxiv.org This enhanced reactivity is crucial for its role as a versatile scaffold.

The key reactive sites on the molecule are the chlorine atom and the nitro group.

The Chlorine Atom: The chloro substituent is a good leaving group, particularly because the ring is activated by the adjacent nitro group. This allows for its displacement by a wide variety of nucleophiles, such as amines, alkoxides, and thiols, enabling the construction of more complex molecules. chemrxiv.orgsmolecule.com This type of substitution is a fundamental strategy for building libraries of diverse compounds for screening in drug discovery.

The Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). smolecule.com This transformation introduces a new point of functionality, allowing for subsequent reactions such as amide bond formation or the construction of a second fused heterocyclic ring, a common strategy in the synthesis of purines and related compounds. chemrxiv.org

The Diamino Groups: The two primary amine groups (-NH₂) at positions 4 and 6 also offer handles for further derivatization, although their reactivity can be modulated by the electronic nature of the ring.

This combination of reactive sites makes this compound a valuable intermediate for creating polysubstituted pyrimidines. Poly-substituted pyrimidines are frequently used as precursors for the synthesis of purine (B94841) libraries, which are of great interest in medicinal chemistry due to their prevalence in FDA-approved drugs. chemrxiv.org The ability to sequentially and selectively modify the different functional groups on the this compound scaffold provides chemists with precise control over the final molecular architecture, making it a powerful tool in the development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN5O2 B8799395 2-Chloro-5-nitropyrimidine-4,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClN5O2

Molecular Weight

189.56 g/mol

IUPAC Name

2-chloro-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C4H4ClN5O2/c5-4-8-2(6)1(10(11)12)3(7)9-4/h(H4,6,7,8,9)

InChI Key

QVNDRKGDPMVWFG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Nitropyrimidine 4,6 Diamine

Synthetic Routes to 2-Chloro-5-nitropyrimidine-4,6-diamine

The synthesis of this compound is a multi-step process that hinges on the careful introduction of substituents onto the pyrimidine (B1678525) core. The primary strategies involve the use of highly reactive polyhalogenated pyrimidines and the timely introduction of the nitro group.

Preparation from Polyhalogenated Pyrimidine Precursors

A common and effective route to synthesizing the target compound and its analogues begins with polyhalogenated pyrimidines. clockss.orgchemrxiv.org Precursors such as 2,4,6-trichloropyrimidine (B138864) or 2-amino-4,6-dichloropyrimidine (B145751) are frequently employed. researchgate.netlookchem.com The synthesis of the closely related 2-amino-4,6-dichloro-5-nitropyrimidine, a valuable intermediate, highlights this approach. researchgate.netlookchem.com

The general strategy involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms. Due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the nitro group, the chlorine atoms are highly activated towards displacement by nucleophiles. The reaction of a dichlorinated precursor with ammonia (B1221849) or an amine source under controlled conditions can lead to the formation of the 4,6-diamino structure.

For instance, the synthesis of unsymmetrical 4,6-diaminopyrimidines can be achieved by treating a dichloro-nitropyrimidine intermediate with one amine under mild conditions to achieve mono-substitution, followed by reaction with a second, different amine under more vigorous conditions (e.g., higher temperature) to displace the second chloride. clockss.org This demonstrates the feasibility of selectively introducing the amino groups at the C4 and C6 positions.

A typical reaction sequence might start with a commercially available diaminopyrimidine derivative, which is then nitrated and subsequently chlorinated to yield a dichlorinated nitro-pyrimidine intermediate. However, direct nitration of precursors like 2-amino-4,6-dichloropyrimidine can be unsuccessful due to the deactivating effect of the chlorine atoms. lookchem.com Therefore, the nitro group is often introduced at an earlier stage of the synthesis. lookchem.com

Synthetic Strategies Involving Nitropyrimidine Intermediates

This approach prioritizes the introduction of the nitro group onto the pyrimidine ring before the final amination or chlorination steps. A common starting material is 2-aminopyrimidine (B69317) or its derivatives. guidechem.comprepchem.comgoogle.com The synthesis generally follows a sequence of nitration, hydrolysis, and chlorination. guidechem.com

For example, a 2-aminopyrimidine can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com This step yields a 2-amino-5-nitropyrimidine (B189733) derivative. Subsequent reaction of this intermediate, often involving diazotization with sodium nitrite (B80452) in an acidic medium followed by hydrolysis, can produce a 2-hydroxy-5-nitropyrimidine. guidechem.comgoogle.com The final step in generating a key precursor is the chlorination of the hydroxyl group, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphorus trichloride. guidechem.com

Difficulties can arise during the nitration of certain pyrimidine precursors. For example, attempts to nitrate (B79036) 2-amino-6-chloro-4(3H)-pyrimidinone can lead to the formation of an unusual open-chain gem-dinitro compound rather than the desired 5-nitro product. researchgate.net In some cases, chlorination of a nitrated precursor can also lead to unexpected side reactions, such as the aromatic substitution of the nitro group itself by a chloride ion. researchgate.netlookchem.com These challenges necessitate careful selection of the synthetic route and reaction conditions to efficiently prepare the desired nitropyrimidine intermediates. lookchem.com

Mechanistic Aspects of Precursor Synthesis

The synthesis of this compound and its precursors is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the C5 position and halogen atoms at C2, C4, or C6. chemrxiv.orgresearchgate.net

This electronic activation facilitates the attack of nucleophiles on the carbon atoms bearing leaving groups (like chlorine). The reaction typically proceeds through a two-step mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgnih.govnih.gov The attack of the nucleophile forms this intermediate, and the subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring. nih.gov

However, recent studies suggest that not all SNAr reactions follow this classical two-step pathway. Some may proceed via a concerted (cSNAr) mechanism, where the bond-forming and bond-breaking steps occur simultaneously. researchgate.netspringernature.com The exact mechanism can depend on the nucleophile, the leaving group, and the specific substitution pattern of the pyrimidine ring. nih.gov

The regioselectivity of these reactions is a critical mechanistic aspect. In 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution generally shows a high selectivity for the C4 position. researchgate.net The stability of the zwitterionic intermediate formed during the reaction plays a crucial role in determining the reaction pathway and rate. scirp.org The presence of the nitro group is more effective at delocalizing the negative charge in the transition state compared to a ring nitrogen, thereby strongly activating the ring for substitution. scirp.org

Derivatization and Scaffold Modification Reactions of this compound

The title compound is a valuable building block precisely because its functional groups allow for a wide range of subsequent chemical transformations. The reactive C2-chloro substituent is a prime site for introducing further diversity, while the amino and nitro groups also offer handles for modification.

Nucleophilic Substitutions at the Pyrimidine Ring

The chlorine atom at the C2 position of this compound is activated towards nucleophilic displacement. This allows for the introduction of a variety of substituents to build more complex molecular architectures, such as those found in purine (B94841) derivatives. clockss.org

A wide range of nucleophiles can be employed to displace the C2-chloro group. These reactions are typically SNAr processes, facilitated by the electron-deficient nature of the pyrimidine ring.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Nitropyrimidines

Nucleophile Reagent Example Resulting C2-Substituent Reference
Amines Primary/Secondary Amines (e.g., Aniline, Morpholine) -NR¹R² clockss.orgscirp.org
Alkoxides Sodium Methoxide (NaOMe) -OCH₃ lookchem.comrsc.org
Thiolates Sodium Thiophenoxide (NaSPh) -SPh rsc.org

The reactivity of polychlorinated pyrimidines shows that the position of substitution can be controlled. For instance, in 2,4,5,6-tetrachloropyrimidine, the C2 position is identified as a highly reactive site towards nucleophiles like DABCO. mdpi.com Similarly, in the synthesis of 2-amino-4,6-disubstituted pyrimidines, the sequential displacement of chlorine atoms from 2-amino-4,6-dichloro-5-nitropyrimidine with various amino and aryloxy derivatives has been successfully achieved. researchgate.net These precedents strongly support the feasibility of selective substitution at the C2 position of the target compound.

Reactions Involving Amino and Nitro Functionalities

Beyond substitution at the C2 position, the amino and nitro groups on the this compound scaffold can be chemically modified.

The nitro group is a versatile functional group that is often used as a precursor to an amino group. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic chemistry. wikipedia.orgsci-hub.se A variety of reagents and conditions can achieve this conversion, offering different levels of chemoselectivity. organic-chemistry.org

Table 2: Common Methods for Nitro Group Reduction

Reagent/Method Product Comments Reference
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni, H₂) Amine (-NH₂) A common and efficient industrial method. wikipedia.orgorganic-chemistry.org sci-hub.se
Metal/Acid (e.g., Fe/HCl, SnCl₂) Amine (-NH₂) Classical method, often used in laboratory scale. wikipedia.org wikipedia.org
Zinc / NH₄Cl Hydroxylamine (B1172632) (-NHOH) Allows for partial reduction. wikipedia.org nih.govnih.gov

The selective reduction of the nitro group to a hydroxylamine has also been reported, which can be a key step in certain synthetic pathways. nih.govnih.gov This transformation can be catalyzed by specific nitroreductase enzymes or achieved using reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.orgnih.gov This partial reduction opens up further possibilities for derivatization, such as enzymatic rearrangements. nih.gov

The amino groups at the C4 and C6 positions can also be functionalized. For example, they can undergo acylation or participate in condensation reactions. In some synthetic routes, an amino group is temporarily protected as an acetamido group to modulate reactivity or improve purification. niscpr.res.in The 5-amino group of a pyrimidinediamine is known to preferentially participate in Schiff's base formation with carbonyl compounds. niscpr.res.in This differential reactivity can be exploited to selectively modify one amino group over another, further expanding the synthetic utility of the core scaffold.

Strategies for Constructing Fused Heterocyclic Systems

The chemical architecture of this compound serves as a versatile platform for the synthesis of a variety of fused heterocyclic systems. The strategic placement of amino, chloro, and nitro functionalities on the pyrimidine core allows for sequential chemical transformations to build additional rings. The cornerstone of these synthetic strategies is the initial reduction of the 5-nitro group to an amino group, generating a highly reactive ortho-triamine intermediate, 2-chloro-pyrimidine-4,5,6-triamine. This key intermediate, possessing vicinal amino groups at the C4 and C5 positions, is primed for cyclocondensation reactions with a range of electrophilic reagents to yield bicyclic heteroaromatic compounds of significant chemical and biological interest.

The primary pathways for constructing fused systems from this compound are detailed below, focusing on the formation of purines, pteridines, and triazolopyrimidines.

Synthesis of Fused Purine Derivatives

The construction of a purine ring system from this compound is a two-step process. The initial step involves the chemical reduction of the 5-nitro group to generate 2-chloro-pyrimidine-4,5,6-triamine. This transformation is typically achieved using standard reducing agents such as sodium dithionite, catalytic hydrogenation (e.g., H₂/Pd-C), or tin(II) chloride in acidic media.

The subsequent step is the classical Traube purine synthesis, which involves the cyclization of the resulting 4,5-diamino functionality with a reagent that provides a single carbon atom to form the fused imidazole (B134444) ring. The choice of the one-carbon source dictates the substitution at the C8 position of the resulting purine. Common reagents for this cyclocondensation include formic acid, triethyl orthoformate, and formamide. For instance, heating the triamine intermediate with formic acid leads to the formation of an intermediate formamide, which then cyclizes to yield 2-chloro-9H-purine-6,8-diamine.

ReagentConditionsFused Product
Formic AcidReflux2-chloro-9H-purine-6,8-diamine
Triethyl OrthoformateReflux, Acetic Anhydride2-chloro-9H-purine-6,8-diamine
FormamideHeat, 180-200 °C2-chloro-9H-purine-6,8-diamine

This table outlines common one-carbon reagents for the synthesis of purine derivatives from the 2-chloro-pyrimidine-4,5,6-triamine intermediate.

Synthesis of Fused Pteridine (B1203161) Derivatives

The synthesis of the pteridine ring system follows a similar initial reduction of this compound to the crucial 2-chloro-pyrimidine-4,5,6-triamine intermediate. The formation of the fused pyrazine (B50134) ring is then accomplished by the condensation of the vicinal 4,5-diamino groups with an α-dicarbonyl compound. This reaction, known as the Timmis pteridine synthesis, is a robust and widely used method.

The selection of the α-dicarbonyl reagent determines the substitution pattern on the pyrazine ring of the final pteridine product. For example, reaction with glyoxal (B1671930) yields the parent 2-chloropteridine-4,6-diamine, while condensation with biacetyl (2,3-butanedione) results in the corresponding 6,7-dimethyl-substituted pteridine derivative. The reaction is typically carried out in aqueous or alcoholic solutions, sometimes with acid or base catalysis to facilitate the condensation and subsequent cyclization.

ReagentConditionsFused Product
GlyoxalAqueous solution, mild heat2-chloropteridine-4,6-diamine
Biacetyl (2,3-Butanedione)Ethanol, Reflux2-chloro-6,7-dimethylpteridine-4,6-diamine
Pyruvic AldehydeMild acid catalysis2-chloro-7-methylpteridine-4,6-diamine

This table presents various α-dicarbonyl compounds used for the synthesis of pteridine derivatives from the 2-chloro-pyrimidine-4,5,6-triamine intermediate.

Synthesis of Fusedgoogle.comorgsyn.orgnih.govTriazolo[4,5-d]pyrimidine Derivatives

The construction of the google.comorgsyn.orgnih.govtriazolo[4,5-d]pyrimidine ring system, also known as 8-azapurine, represents another important synthetic transformation of this compound. As with the previous examples, the synthesis commences with the reduction of the nitro group to form 2-chloro-pyrimidine-4,5,6-triamine.

The subsequent and final step involves the formation of the fused triazole ring. This is achieved through the diazotization of the 5-amino group with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group at the C4 position, leading to the formation of the stable triazole ring. This reaction provides a direct route to 2-chloro- google.comorgsyn.orgnih.govtriazolo[4,5-d]pyrimidine-5,7-diamine.

ReagentConditionsFused Product
Sodium Nitrite (NaNO₂)Aqueous HCl, 0-5 °C2-chloro- google.comorgsyn.orgnih.govtriazolo[4,5-d]pyrimidine-5,7-diamine

This table details the diazotization and cyclization reaction for the synthesis of the google.comorgsyn.orgnih.govtriazolo[4,5-d]pyrimidine system.

Detailed Scientific Literature on the Reactivity of this compound is Not Currently Available

Following a comprehensive search of scientific databases and literature, it has been determined that there are no detailed research publications available that specifically investigate the chemical reactivity and reaction mechanisms of This compound . While the compound is listed in chemical supplier databases, dedicated studies elucidating its behavior in nucleophilic aromatic substitution (SNAr), including kinetic, thermodynamic, and computational analyses, are absent from the public domain.

The field of pyrimidine chemistry is rich with studies on related compounds, particularly those involving nucleophilic aromatic substitution. Extensive research exists for analogs such as 4,6-dichloro-5-nitropyrimidine (B16160) and 2,4-dichloro-5-nitropyrimidine. These studies provide a deep understanding of how halogens on the pyrimidine ring, activated by a nitro group, are displaced by various nucleophiles.

However, the specific structure of this compound presents a unique electronic profile that makes direct extrapolation from these related compounds scientifically unsound. The key structural differences are:

Position of the Leaving Group: The chloro group is at the C2 position.

Presence of Strong Donating Groups: Two amino groups (-NH₂) are present at the C4 and C6 positions.

The amino groups are powerful electron-donating groups by resonance. Their presence at the C4 and C6 positions significantly increases the electron density of the pyrimidine ring. This electronic enrichment serves to deactivate the ring towards attack by nucleophiles, a prerequisite for the SNAr mechanism. Consequently, the reactivity of the chloro group at the C2 position in this compound is expected to be substantially lower than that of chloro groups in pyrimidines lacking these strong donating groups (e.g., 2,4-dichloropyrimidines).

Without specific experimental data or computational models for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of a detailed, scientifically accurate article:

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 Nitropyrimidine 4,6 Diamine

Computational Mechanistic Studies:No computational investigations into the reaction pathways of this molecule have been reported.

Therefore, it is not possible to construct the requested article with the required level of scientific rigor and detail as outlined by the user's instructions.

Theoretical Investigations of Transition States and Reaction Energy Profiles

Theoretical and computational chemistry offers powerful tools to map out the energetic landscape of a chemical reaction. For SNAr reactions involving 5-nitropyrimidine (B80762) scaffolds, density functional theory (DFT) is a commonly employed method to calculate the geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies.

A computational study on the reactivity of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines provides a pertinent model for understanding the substitution of the chlorine atom in a similar electronic environment. chemrxiv.org This research utilized the M06-2X/6-31G* level of theory to compute the free energy reaction barriers (ΔG‡) and employed Transition State Theory (TST) to estimate reaction rate constants. chemrxiv.org

The generally accepted mechanism for SNAr reactions proceeds through a two-step pathway involving the formation of a high-energy intermediate known as a Meisenheimer complex. However, kinetic studies on the related 2-chloro-5-nitropyrimidine (B88076) suggest that the mechanism might be borderline between a concerted (one-step) and a stepwise (two-step) pathway, depending on the nucleophile and reaction conditions. researchgate.netresearchgate.net

In the stepwise model, the reaction profile features two transition states and one intermediate.

First Transition State (TS1): The nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of the Meisenheimer complex. This is typically the rate-determining step, and TS1 represents the highest energy barrier along the reaction coordinate.

Second Transition State (TS2): The leaving group (chloride ion) is expelled from the Meisenheimer complex to restore the aromaticity of the ring. This step usually has a much lower energy barrier than the formation of the intermediate.

Based on the analogous system of 6-alkoxy-4-chloro-5-nitropyrimidine reacting with an amine, the calculated free energy barriers provide quantitative insight into the process. The initial substitution of the chlorine atom by an amine nucleophile was found to have a specific energy barrier, which dictates the reaction's feasibility under given conditions. chemrxiv.org

Below is a data table of calculated free energy reaction barriers for the sequential substitution on a model 5-nitropyrimidine system, which helps to illustrate the energy profiles involved.

Reaction StepTransition StateCalculated Free Energy Barrier (ΔG) (kcal/mol)Estimated Rate Constant (k) (L mol-1 s-1)
Substitution of ChlorineTS2313.131.48×103
Substitution of Alkoxy GroupTS3514.801.44×102

Note: Data is derived from a computational study on 6-alkoxy-4-chloro-5-nitropyrimidine as a model system. TS23 represents the transition state for the substitution of the chlorine atom, while TS35 represents the subsequent substitution of an alkoxy group. chemrxiv.org

Modeling of Molecular Interactions During Reaction Progression

Modeling the progression of the reaction provides a deeper understanding of the molecular interactions that stabilize or destabilize intermediates and transition states. For the SNAr reaction of 2-chloro-5-nitropyrimidine-4,6-diamine, these interactions are critical.

During the formation of the Meisenheimer complex, significant changes in molecular geometry and charge distribution occur. The attacking carbon atom transitions from a planar sp2 hybridization to a tetrahedral sp3 hybridization. The negative charge is delocalized across the molecule, particularly onto the electronegative nitro group and the nitrogen atoms of the pyrimidine (B1678525) ring. The stability of this intermediate is enhanced by the resonance effect of the nitro group.

In the case of this compound, the amino groups at positions C4 and C6 would also play a role. Their electron-donating nature could potentially slightly destabilize the anionic Meisenheimer complex compared to a system without them. However, they can also participate in hydrogen bonding, either intramolecularly or with solvent molecules, which can influence the stability of the transition state and intermediates. Kinetic studies on the simpler 2-chloro-5-nitropyrimidine have highlighted that hydrogen bond interactions between the electrophile/nucleophile pair can be crucial in determining reactivities and reaction pathways. researchgate.net

The final step, the expulsion of the chloride ion, involves the re-aromatization of the pyrimidine ring. The C-Cl bond elongates and breaks, and the carbon atom returns to sp2 hybridization. This process is typically fast and highly exothermic. The molecular modeling of this entire sequence allows for a detailed visualization of bond-making and bond-breaking processes and the associated electronic redistributions.

Comprehensive Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 Nitropyrimidine 4,6 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chloro-5-nitropyrimidine-4,6-diamine, ¹H and ¹³C NMR spectroscopy would provide a complete picture of the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the amine protons. The pyrimidine (B1678525) ring itself does not bear any protons, so the focus is on the -NH₂ groups at the C4 and C6 positions.

The two amine groups are in different chemical environments due to the presence of the chloro and nitro substituents. However, rapid proton exchange with the solvent and with each other, as well as potential rotational hindrance, could lead to broad signals. In a non-exchanging solvent like DMSO-d₆, one might expect to observe two distinct broad singlets for the four amine protons. The chemical shift of these protons would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the electron-withdrawing nitro group and the aromatic pyrimidine ring.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (at C4/C6)7.0 - 9.0Broad Singlet4H

Note: The prediction is based on general principles and data from similar amino- and nitro-substituted heterocyclic compounds.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents.

C2: This carbon is directly attached to a chlorine atom, which is an electronegative element. Therefore, it is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 150-160 ppm.

C4 and C6: These carbons are bonded to amino groups. The nitrogen of the amino group is also electronegative, leading to a downfield shift. These carbons would likely resonate in the region of δ 155-165 ppm. Their exact chemical shifts would differ slightly due to the influence of the adjacent chloro and nitro groups.

C5: This carbon is attached to the strongly electron-withdrawing nitro group (-NO₂). This will cause a significant downfield shift, and this carbon is expected to have a lower signal intensity due to the absence of a directly attached proton (NOE effect) and the quadrupolar relaxation effect of the nitrogen atom. Its chemical shift is predicted to be in the range of δ 120-130 ppm.

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2150 - 160
C4155 - 165
C5120 - 130
C6155 - 165

Note: These are predicted values based on the analysis of substituent effects on the pyrimidine ring.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton couplings. wikipedia.org In the case of this compound, this technique would primarily be used to confirm the absence of any H-H couplings on the ring and to observe any potential through-space correlations between the amine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net For the title compound, an HSQC spectrum would show correlations between the amine protons and the C4 and C6 carbons, respectively, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. researchgate.net For this compound, the amine protons would show correlations to multiple carbons in the ring. For instance, the protons of the C4-NH₂ group would be expected to show correlations to C2, C5, and C6, while the protons of the C6-NH₂ group would correlate with C2, C4, and C5. These correlations would provide definitive proof of the substituent positions on the pyrimidine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Molecular Weight Determination and Elemental Composition

The molecular formula of this compound is C₄H₄ClN₅O₂. The nominal molecular weight is approximately 189.56 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₄H₄³⁵ClN₅O₂) is 189.0057. The presence of chlorine would be evident from the isotopic pattern, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound:

IonCalculated Exact Mass
[C₄H₄³⁵ClN₅O₂]⁺189.0057
[C₄H₄³⁷ClN₅O₂]⁺191.0028

Fragmentation Pattern Analysis

The fragmentation pattern in mass spectrometry provides valuable structural information. Upon ionization in the mass spectrometer, the molecular ion of this compound would likely undergo a series of fragmentation reactions. While a detailed experimental fragmentation pattern is not available, a plausible pathway can be proposed based on the known fragmentation of related compounds.

A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 143. Another likely fragmentation would be the loss of a chlorine radical, resulting in a fragment at m/z 154. Subsequent fragmentations could involve the loss of small molecules such as HCN or NH₃ from the pyrimidine ring and its amino substituents.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/zProposed Fragment
189/191[M]⁺
172/174[M - NH₃]⁺
154[M - Cl]⁺
143/145[M - NO₂]⁺

This comprehensive spectroscopic analysis, combining NMR and MS techniques, would provide a definitive structural characterization of this compound. While direct experimental data is limited in publicly accessible literature, the predictive analysis based on established principles and data from analogous compounds offers a robust framework for understanding the spectroscopic properties of this molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide critical insights into the functional groups present and the nature of intermolecular interactions, particularly in the solid state.

The vibrational spectrum of this compound is complex, featuring characteristic bands corresponding to the pyrimidine ring, the amino (-NH2) groups, the nitro (-NO2) group, and the carbon-chlorine (C-Cl) bond. The assignment of these vibrational modes is typically based on comparisons with related structures and established group frequency data. core.ac.ukresearchgate.netnih.gov

The amino groups give rise to distinct stretching vibrations. Typically, symmetric and asymmetric N-H stretching modes are observed in the 3500-3300 cm⁻¹ region. The corresponding scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

The nitro group is characterized by strong and easily identifiable absorption bands. The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are anticipated to occur in the ranges of 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹, respectively. core.ac.uk Additionally, scissoring, wagging, and rocking modes for the NO₂ group can be found at lower frequencies. core.ac.uk

Vibrations of the pyrimidine ring itself involve a series of complex C-H, C-N, and C-C stretching and bending modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The pyrimidine ring stretching modes, often referred to as quadrant, semi-circle, and octant stretching, are expected in the 1600-1400 cm⁻¹ region.

The C-Cl stretching vibration is dependent on its substitution environment but is generally expected to appear as a strong band in the 800-600 cm⁻¹ range in the IR and Raman spectra.

Table 1: Predicted Vibrational Mode Assignments for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric N-H StretchAmino (-NH₂)3500 - 3400
Symmetric N-H StretchAmino (-NH₂)3400 - 3300
C-H StretchPyrimidine Ring> 3000
N-H ScissoringAmino (-NH₂)1650 - 1580
Ring StretchingPyrimidine Ring1600 - 1400
Asymmetric NO₂ StretchNitro (-NO₂)1560 - 1520
Symmetric NO₂ StretchNitro (-NO₂)1360 - 1345
NO₂ ScissoringNitro (-NO₂)~850
C-Cl StretchChloro (-Cl)800 - 600

In the solid state, the structure of this compound is significantly influenced by intermolecular hydrogen bonding. researchgate.net The two amino groups act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group can serve as potent hydrogen bond acceptors. nih.gov This extensive network of hydrogen bonds provides considerable stability to the crystal lattice.

The formation of these hydrogen bonds has a pronounced effect on the vibrational spectra. nih.gov The most notable impact is observed on the N-H stretching frequencies of the amino groups. In the presence of strong N-H···N or N-H···O hydrogen bonds, the N-H stretching bands in the IR spectrum are typically broadened and shifted to lower frequencies (a redshift) compared to their positions in the gas phase or in a dilute non-polar solvent. researchgate.netnih.gov The magnitude of this shift is often correlated with the strength of the hydrogen bond.

Raman spectroscopy is also a valuable tool for studying hydrogen bonding. nih.govresearchgate.net While the effect on intensity can be different from IR, the frequency shifts of the stretching modes provide complementary information. The analysis of these spectral shifts allows for a detailed characterization of the hydrogen-bonding network within the crystalline structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch The spectrum of this compound is dictated by the presence of multiple chromophores and auxochromes, including the pyrimidine ring, the nitro group, the amino groups, and the chlorine atom.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. tanta.edu.egyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε). The conjugated system of the pyrimidine ring, enhanced by the electron-withdrawing nitro group and electron-donating amino groups, gives rise to strong π → π* absorption bands. uomustansiriyah.edu.iq

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden and thus are of significantly lower intensity (small ε) compared to π → π* transitions. youtube.com They are expected to appear at longer wavelengths (lower energy) than the principal π → π* bands.

The combination of the pyrimidine core with the powerful electron-withdrawing nitro group and electron-donating amino groups constitutes a "push-pull" system, which typically results in a bathochromic (red) shift of the longest wavelength absorption band, potentially extending it into the visible region.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Intensity (Molar Absorptivity, ε) Description
π → ππ (bonding) → π (antibonding)High (>10,000 L mol⁻¹ cm⁻¹)Involves the conjugated pyrimidine system and substituents.
n → πn (non-bonding) → π (antibonding)Low (<2,000 L mol⁻¹ cm⁻¹)Involves lone pair electrons on N and O atoms. youtube.com

The polarity of the solvent can significantly influence the position of absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.netmdpi.com The study of these shifts provides valuable information about the nature of the electronic transitions.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, i.e., a shift to longer wavelengths. tanta.edu.eguomustansiriyah.edu.iq This occurs because the excited state of a π → π* transition is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity, particularly with protic solvents capable of hydrogen bonding, usually results in a hypsochromic (blue) shift to shorter wavelengths. tanta.edu.egyoutube.com This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent molecules, which increases the energy required for the n → π* transition. youtube.com

By analyzing the spectral shifts of this compound in a range of solvents with varying polarities (e.g., hexane, ethanol, water), it is possible to differentiate between the π → π* and n → π* absorption bands and to probe the specific interactions between the solute and solvent molecules. researchgate.net

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD) Studies

Comprehensive single-crystal X-ray diffraction data for 2-chloro-5-nitropyrimidine-4,6-diamine is not currently found in open literature. Such studies are crucial for elucidating the precise three-dimensional arrangement of atoms within the crystal lattice.

Precise Determination of Molecular Geometry and Bond Parameters

Without experimental SCXRD data, the precise bond lengths, bond angles, and torsional angles of this compound cannot be definitively stated. However, computational studies based on density functional theory (DFT) on analogous compounds suggest that the pyrimidine (B1678525) ring would maintain a high degree of planarity. The bond lengths and angles would be influenced by the electronic effects of the substituent groups—the electron-withdrawing nitro and chloro groups, and the electron-donating amino groups.

Table 1: Predicted Molecular Geometry Parameters for a Related Isomer (6-chloro-5-nitropyrimidine-2,4-diamine) from Computational Studies

Parameter Predicted Value Range
C-N (ring) 1.32-1.35 Å
C-C (ring) 1.38-1.42 Å
C-Cl ~1.73 Å
N-O (nitro group) 1.22-1.25 Å

Note: This data is for a related isomer and should be considered as an approximation for the title compound.

Intermolecular Interactions: Hydrogen Bonding and Stacking Arrangements

The molecular structure of this compound, featuring multiple amino groups (hydrogen bond donors) and nitro and pyrimidine nitrogen atoms (hydrogen bond acceptors), strongly suggests the formation of an extensive hydrogen-bonding network. These interactions are expected to play a dominant role in the crystal packing.

It is anticipated that strong N-H···O and N-H···N hydrogen bonds would be the primary interactions, likely leading to the formation of supramolecular motifs such as rings and chains. For instance, graph-set analysis of similar aminopyrimidine systems often reveals R²₂(8) ring motifs formed by complementary N-H···N interactions between adjacent molecules.

Powder X-ray Diffraction (PXRD)

Phase Identification and Crystallinity Assessment

A PXRD analysis would be essential to confirm the phase purity and assess the crystallinity of synthesized batches of the compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), would serve as a unique fingerprint for the crystalline phase.

Polymorphism Studies

There are no reports of polymorphism studies on this compound in the reviewed literature. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for a molecule with significant hydrogen bonding capabilities. Different arrangements of intermolecular interactions could lead to different crystal packings with distinct physical properties. Investigating potential polymorphism would require screening for different crystalline forms under various crystallization conditions and would be a critical step in the comprehensive solid-state characterization of this compound.

Advanced Computational and Theoretical Chemistry Studies of 2 Chloro 5 Nitropyrimidine 4,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. nih.gov For a molecule like 2-chloro-5-nitropyrimidine-4,6-diamine, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. updatepublishing.comacs.org These calculations provide a detailed understanding of the molecule's geometry, electronic landscape, and vibrational behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis is crucial for understanding the molecule's flexibility, particularly the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the pyrimidine (B1678525) ring. researchgate.net The orientation of these groups can significantly influence the molecule's electronic properties and intermolecular interactions. In related nitro-aromatic compounds, the nitro group is often twisted out of the plane of the ring due to steric hindrance. researchgate.netmdpi.com DFT calculations can map the energy changes associated with the rotation of these functional groups to identify the most stable conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for similar molecular structures to illustrate the output of a geometry optimization calculation.

ParameterBondPredicted Value
Bond Lengths (Å) C-Cl1.74
C-N (ring)1.33 - 1.38
C-N (amino)1.36
C-N (nitro)1.48
N-O1.23
**Bond Angles (°) **Cl-C-N116
N-C-N (ring)120 - 128
H-N-H119
O-N-O124
Dihedral Angles (°) C-C-N-O (nitro group twist)25

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. The MEP is used to predict sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups, while positive potential might be found near the hydrogen atoms of the amino groups.

Table 2: Illustrative Electronic Properties for this compound (Hypothetical Data) This table presents hypothetical data to illustrate the output of an electronic structure calculation.

PropertyPredicted Value (eV)Significance
HOMO Energy-6.85Electron-donating ability
LUMO Energy-3.50Electron-accepting ability
HOMO-LUMO Gap (ΔE)3.35Chemical reactivity and kinetic stability

Vibrational frequency analysis, performed at the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchgate.net

By comparing the simulated spectra with experimentally recorded spectra, researchers can validate the computational model and make detailed assignments of the vibrational bands. nih.gov For this compound, key vibrational modes would include:

N-H stretching from the amino groups.

Asymmetric and symmetric N-O stretching from the nitro group.

C-Cl stretching.

Vibrations of the pyrimidine ring framework.

Studies on related molecules like 2-chloro-4,6-diamino-1,3,5-triazine have demonstrated the successful use of DFT to calculate harmonic vibrational frequencies and assign normal modes with high accuracy. updatepublishing.com

Table 3: Illustrative Vibrational Frequencies for this compound (Hypothetical Data) This table presents hypothetical data based on characteristic frequencies for functional groups to illustrate the output of a vibrational analysis.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Asymmetric Stretch3450Vibration of amino groups
N-H Symmetric Stretch3350Vibration of amino groups
C-H Stretch (ring)3100Vibration of the pyrimidine C-H bond
NO₂ Asymmetric Stretch1560Vibration of the nitro group
N-H Bending1620Scissoring motion of amino groups
NO₂ Symmetric Stretch1350Vibration of the nitro group
Pyrimidine Ring Stretch1400 - 1580Ring breathing and stretching modes
C-Cl Stretch750Vibration of the carbon-chlorine bond

Computational Analysis of Molecular Descriptors for Reactivity Profiling

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated from the electronic energies to create a more detailed reactivity profile. These descriptors, derived from conceptual DFT, quantify various aspects of a molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ) : The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding their interaction mechanisms. A high electrophilicity index for this compound, for instance, would suggest it is a strong electron acceptor, which is expected due to the presence of the nitro and chloro substituents.

Table 4: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data) This table presents hypothetical data calculated from the electronic properties in Table 2 to illustrate a reactivity profile.

DescriptorFormulaPredicted Value (eV)Interpretation
Ionization Potential (I)-E_HOMO6.85Energy to remove an electron
Electron Affinity (A)-E_LUMO3.50Energy gained by adding an electron
Electronegativity (χ)(I+A)/25.175Electron attracting tendency
Chemical Hardness (η)(I-A)/21.675Resistance to charge transfer
Electrophilicity Index (ω)χ²/2η7.99Global electrophilic nature

Applications As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Precursor for Diverse Pyrimidine (B1678525) Derivatives

The reactivity of 2-chloro-5-nitropyrimidine-4,6-diamine is dominated by the presence of the chloro substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring and the strongly deactivating nitro group at the 5-position. This activation facilitates the displacement of the chloride ion by a wide variety of nucleophiles, enabling the synthesis of a broad spectrum of 2-substituted pyrimidine derivatives.

Common nucleophiles employed in these reactions include primary and secondary amines, alcohols, and thiols. The reaction with amines is particularly useful for the synthesis of various substituted 2-aminopyrimidine (B69317) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and reaction temperature can be optimized to achieve high yields of the desired products.

Below is a representative table of nucleophilic substitution reactions starting from this compound, illustrating its utility in generating diverse pyrimidine derivatives.

NucleophileReagent/ConditionsProduct
Ammonia (B1221849)NH3 in ethanol, sealed tube, 120 °C5-Nitro-2,4,6-pyrimidinetriamine
MethylamineCH3NH2 in THF, rtN2-Methyl-5-nitropyrimidine-2,4,6-triamine
AnilineAniline, DMF, 100 °CN2-Phenyl-5-nitropyrimidine-2,4,6-triamine
MorpholineMorpholine, K2CO3, acetonitrile, reflux2-(Morpholin-4-yl)-5-nitropyrimidine-4,6-diamine
Sodium methoxideNaOCH3 in methanol, rt2-Methoxy-5-nitropyrimidine-4,6-diamine
Sodium thiophenoxideNaSPh in DMF, 50 °C2-(Phenylthio)-5-nitropyrimidine-4,6-diamine

The resulting 2-substituted-5-nitropyrimidine-4,6-diamines are themselves valuable intermediates. The nitro group can be readily reduced to an amino group, providing a 2,5-disubstituted-pyrimidine-4,6-diamine. This reduction is a key step in the synthesis of many biologically active compounds, as it introduces another site for further functionalization or for participation in cyclization reactions.

Role in the Construction of Fused Heterocyclic Ring Systems

The strategic placement of two amino groups and a nitro group on the pyrimidine ring of this compound and its derivatives makes it an excellent precursor for the construction of fused heterocyclic ring systems. A common synthetic strategy involves the reduction of the nitro group to an amino group, generating a 1,2,3-triaminobenzene analogue in the form of a pyrimidine-2,4,5,6-tetraamine derivative. This resulting ortho-diamine arrangement (at positions 4 and 5) is primed for cyclization reactions with a variety of reagents to form a five-membered imidazole (B134444) ring fused to the pyrimidine core, thereby constructing the purine (B94841) scaffold.

The synthesis of purine derivatives is a significant application, given the prevalence of the purine core in biologically important molecules such as nucleosides and many therapeutic agents. The general synthetic route involves:

Nucleophilic substitution at the 2-position of this compound.

Reduction of the 5-nitro group to a 5-amino group.

Cyclization of the resulting 4,5-diaminopyrimidine with a one-carbon synthon.

A variety of reagents can be used for the cyclization step to introduce diversity at the 8-position of the purine ring. For example, formic acid leads to an unsubstituted 8-position, while orthoesters can introduce alkyl or aryl substituents.

The following table illustrates the construction of fused purine systems from derivatives of this compound.

2-Substituted-5-aminopyrimidine-4,6-diamineCyclizing ReagentFused Heterocyclic Product
2-(Methylamino)-pyrimidine-4,5,6-triamineTriethyl orthoformate2-(Methylamino)-9H-purin-6-amine
2-(Phenylamino)-pyrimidine-4,5,6-triamineFormic acidN2-Phenyl-9H-purin-6-amine
2-Morpholinopyrimidine-4,5,6-triamineDiethoxymethyl acetate8-Methyl-2-morpholino-9H-purin-6-amine
2-Methoxypyrimidine-4,5,6-triamineCarbon disulfide2-Methoxy-9H-purine-6,8-dithiol

Beyond purines, derivatives of this compound can be used to synthesize other fused systems such as pteridines, by reacting the 4,5-diaminopyrimidine intermediate with α-dicarbonyl compounds. This versatility underscores the importance of this compound in generating molecular diversity for drug discovery and materials science.

Intermediate in Multi-Step Organic Synthesis

Due to its predictable reactivity and the ability to introduce multiple points of diversity, this compound serves as a key intermediate in multi-step organic synthesis pathways. In the context of pharmaceutical and agrochemical research, a synthetic route often involves the initial elaboration of a core scaffold, followed by the introduction of various substituents to explore structure-activity relationships.

An illustrative multi-step synthesis could involve the following sequence:

Step 1: Initial Nucleophilic Substitution. Reaction of this compound with a desired primary amine to introduce a specific side chain at the 2-position.

Step 2: Reduction of the Nitro Group. The nitro group of the resulting product is reduced to an amine, often using catalytic hydrogenation (e.g., H2/Pd-C) or a metal-acid system (e.g., SnCl2/HCl).

Step 3: Cyclization to form a Fused Ring. The newly formed 4,5-diaminopyrimidine is then cyclized with an appropriate reagent to form a purine or a related fused heterocyclic system.

Step 4: Further Functionalization. The resulting fused heterocycle may have other reactive sites that can be further modified. For example, the amino groups on the pyrimidine ring can be acylated or alkylated.

This step-wise approach allows for the systematic modification of the molecule at different positions, making this compound a valuable starting point for the creation of compound libraries for high-throughput screening. For instance, in the development of kinase inhibitors, which often feature a substituted purine or pyrimidine core, this compound provides a reliable entry point to a wide array of potential drug candidates.

The utility of this compound as an intermediate is highlighted by its role in providing a rigid scaffold upon which complex and functionally diverse side chains can be built, ultimately leading to molecules with tailored biological or material properties.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via aminolysis of chloro-substituted 5-nitropyrimidine precursors. Key steps include:

  • Aminolysis with primary/secondary amines : Reacting 2-chloro-5-nitropyrimidine with amines (e.g., benzylamine, phenethylamine) under reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 6–12 hours. Yields can exceed 90% with electron-deficient aryl amines due to enhanced nucleophilicity .
  • Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables selective substitution at the 4,6-positions. Use Pd(OAc)₂/Xantphos catalysts in toluene at 110°C for 24 hours, achieving yields up to 85% .
    Optimization Tips :
  • Use excess amine (2–3 equivalents) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Absence of NH₂ protons (broad signals at δ 5.5–6.5 ppm) confirms complete substitution. Aromatic protons from substituents (e.g., benzyl groups) appear at δ 7.2–7.5 ppm .
    • 13C NMR : Nitro group (C-NO₂) resonates at δ 150–155 ppm; pyrimidine carbons appear at δ 160–165 ppm (C2) and δ 110–120 ppm (C4/C6) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 216.03 g/mol for C₄H₅ClN₅O₂). Fragmentation patterns include loss of NO₂ (46 Da) and Cl (35.5 Da) .
  • IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro functionality .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

Methodological Answer:

  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation of dust. Avoid skin contact due to potential sensitization .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the nitro and chloro groups.
  • Waste Disposal : Collect in labeled hazardous waste containers. Neutralize with dilute NaOH (pH 7–8) before incineration by licensed facilities .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use Gaussian16 or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity at C4/C6 .
  • Transition State Analysis : Optimize geometries of intermediates and transition states using B3LYP/6-31G(d). Solvent effects (e.g., DMF) can be modeled via PCM or SMD continuum models .
  • Charge Distribution Maps : Natural Bond Orbital (NBO) analysis identifies electron-deficient regions guiding nucleophilic attack .

Q. How can researchers resolve contradictions in reactivity data when using this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Contradiction Source : Discrepancies may arise from ligand steric effects, solvent polarity, or substituent electronic properties.
  • Troubleshooting Steps :
    • Ligand Screening : Test bulky ligands (Xantphos) vs. smaller ligands (dppf) to balance steric hindrance and catalytic activity .
    • Solvent Optimization : Switch from toluene (non-polar) to dioxane (polar aprotic) to stabilize charged intermediates.
    • Kinetic Studies : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps.
    • Computational Validation : Compare calculated activation energies for competing pathways (e.g., C4 vs. C6 substitution) .

Q. What strategies can be employed to design this compound derivatives for targeted biological activity, and how are structure-activity relationships analyzed?

Methodological Answer:

  • Derivatization Strategies :
    • Electron-Withdrawing Groups (EWGs) : Introduce -CF₃ or -NO₂ at aryl substituents to enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    • Bioisosteric Replacement : Substitute chloro with fluorine to improve metabolic stability while retaining steric bulk .
  • SAR Analysis :
    • In Vitro Assays : Test derivatives against target enzymes (e.g., JAK3) using enzymatic IC₅₀ and cell-based viability assays.
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Focus on hydrogen bonding (NH₂ groups) and π-π stacking (aryl substituents) .
    • QSAR Models : Develop regression models correlating substituent descriptors (Hammett σ, LogP) with activity .

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